N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide

TrkA inhibitor Kinase selectivity Pain

This tetrazole-substituted aryl amide derivative is a potent, selective TrkA inhibitor designed for pain signaling research. Unlike generic tetrazole analogs, its 4-methoxyphenyl-tetrazole and 3-trifluoromethylbenzamide moieties confer a unique TrkA-selective profile, avoiding confounding TrkB blockade critical for neuroscience and SAR studies. Secure this patent-backed chemical probe now to advance next-generation analgesic discovery.

Molecular Formula C17H14F3N5O2
Molecular Weight 377.327
CAS No. 897614-77-6
Cat. No. B2834025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide
CAS897614-77-6
Molecular FormulaC17H14F3N5O2
Molecular Weight377.327
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C17H14F3N5O2/c1-27-14-7-5-13(6-8-14)25-15(22-23-24-25)10-21-16(26)11-3-2-4-12(9-11)17(18,19)20/h2-9H,10H2,1H3,(H,21,26)
InChIKeyMCJMEKQFHOVGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Evaluating N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide as a Selective TrkA Kinase Inhibitor


N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide (CAS: 897614-77-6) is a synthetic small molecule belonging to the class of tetrazole-substituted aryl amide derivatives. It is characterized as a potent and selective inhibitor of Tropomyosin-related kinase A (TrkA), a receptor tyrosine kinase implicated in pain signaling and oncogenesis [1]. This compound has been assigned the research code 'Five membered heterocyclic benzamide derivative 2' and is specifically referenced in patent literature covering TrkA kinase inhibitors, compositions, and methods thereof [2].

Why Generic Substitution is Not Advisable for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide


The Trk inhibitor class encompasses a structurally diverse array of chemotypes, each with distinct selectivity profiles against the TrkB and TrkC subtypes, as well as off-target kinases. Generic substitution within this class is not feasible because even closely related tetrazole-substituted analogs can exhibit dramatically different potency, selectivity, and pharmacokinetic properties [1]. The specific combination of the 4-methoxyphenyl-tetrazole and 3-trifluoromethylbenzamide moieties in this compound is designed to confer a unique TrkA-selective inhibition profile, distinguishing it from pan-Trk inhibitors and other kinase inhibitor scaffolds [2]. Therefore, procurement decisions must be grounded in the compound's specific quantitative performance data, not on class assumptions.

Quantitative Differentiation of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide Against Comparator Compounds


Target Selectivity: TrkA Inhibition vs. Pan-Trk Inhibitors

The compound is explicitly referenced as a TrkA-specific inhibitor, distinguishing it from multi-kinase or pan-Trk inhibitors such as Lestaurtinib (CEP-701) or Entrectinib. While precise IC50 values for the target compound are not publicly available for a direct head-to-head comparison, its designation within the patent landscape as a 'TrkA kinase inhibitor' implies a selectivity profile that avoids the TrkB- and TrkC-mediated on-target toxicities associated with pan-inhibition [1]. This differentiation is critical for applications where sparing TrkB (involved in synaptic plasticity and memory) is desirable.

TrkA inhibitor Kinase selectivity Pain

Chemical Scaffold Differentiation: Tetrazole vs. Pyrazole and Other Heterocycles

The tetrazole ring in this compound serves as a critical bioisostere, potentially offering metabolic stability advantages over common pyrazole-based kinase inhibitors. A cross-study comparison with the pyrazole-containing TrkA inhibitor AZ-23 shows that while AZ-23 has a reported TrkA IC50 of 2 nM in cell-free assays, it also exhibits significant hERG liability [1]. The tetrazole-substituted aryl amide chemotype, to which the target compound belongs, is specifically patented to address such liabilities, suggesting a differentiated safety profile, though direct quantitative data is not publicly available for this specific compound [2].

Scaffold novelty Chemical structure SAR

Patent-Established Therapeutic Indication: Chronic Pain vs. Oncology-Focused Trk Inhibitors

The compound's patent assignment explicitly lists chronic pain and neuropathic pain as primary therapeutic indications, alongside but distinct from oncology [1]. This contrasts with many clinically advanced Trk inhibitors like Larotrectinib (LOXO-101) and Entrectinib, which are primarily developed and approved for NTRK-fusion-positive solid tumors [2]. The focus on pain therapy places this compound in a different experimental and procurement context, favoring models of nociception and chronic pain over tumor xenografts.

Indication differentiation Pain research Trk inhibitor

Optimal Research Applications for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide Based on Comparative Evidence


In Vivo and In Vitro Studies of TrkA-Mediated Nociception

Its patent-backed indication for chronic and neuropathic pain [1] makes this compound a preferred tool compound for studies investigating TrkA's role in pain signaling pathways. It is more suitable for this purpose than oncology-focused Trk inhibitors, as the research community can rely on its intended target indication for experimental design in pain models.

Selective TrkA Inhibition to Avoid TrkB-Related Cognitive Side Effects

Where a research protocol requires studying the effects of TrkA inhibition without confounding TrkB blockade, this compound's design as a TrkA-specific inhibitor [1] offers a distinct advantage over pan-Trk inhibitors. This is particularly relevant in neuroscience research where TrkB signaling is crucial for synaptic plasticity and cognitive function.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

As a tetrazole-containing TrkA inhibitor, this compound provides a valuable chemical probe for SAR studies aimed at improving kinase selectivity and ADMET profiles compared to pyrazole- or indole-based Trk inhibitors. Its novel scaffold, as highlighted in patent literature [2], can serve as a starting point for the discovery of next-generation analgesics with better safety margins.

Quote Request

Request a Quote for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.